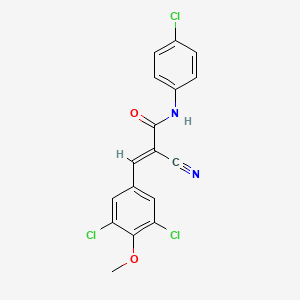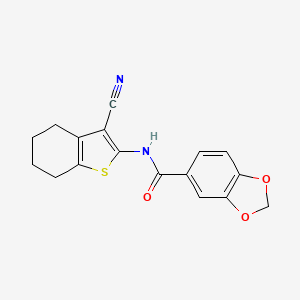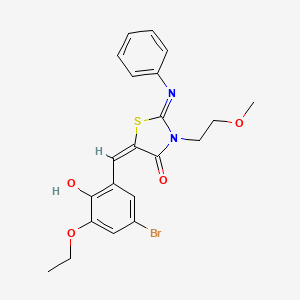
(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group substituted with chlorophenyl, cyano, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,5-dichloro-4-methoxybenzaldehyde, and a suitable amine.
Condensation Reaction: The aldehydes undergo a condensation reaction with the amine in the presence of a base to form the corresponding imine.
Cyanation: The imine is then subjected to cyanation using a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyano group.
Amidation: Finally, the resulting intermediate is treated with an appropriate reagent to form the amide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(4-FLUOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
Comparison
Compared to similar compounds, (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may exhibit unique properties due to the presence of the chloro group, which can influence its reactivity and biological activity
特性
分子式 |
C17H11Cl3N2O2 |
|---|---|
分子量 |
381.6 g/mol |
IUPAC名 |
(E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-16-14(19)7-10(8-15(16)20)6-11(9-21)17(23)22-13-4-2-12(18)3-5-13/h2-8H,1H3,(H,22,23)/b11-6+ |
InChIキー |
MBTPUAATKMKGFF-IZZDOVSWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888045.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)


![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)

![5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888069.png)

![3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole](/img/structure/B10888077.png)
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
